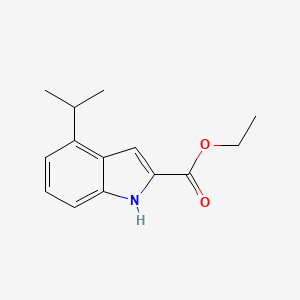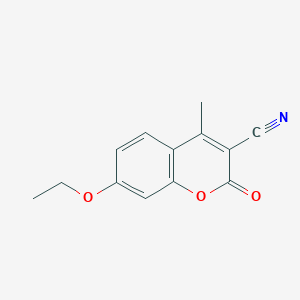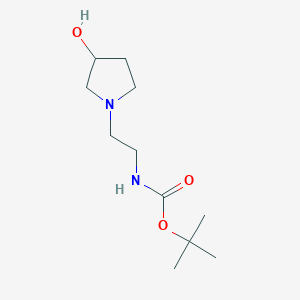![molecular formula C11H16O5 B11876904 Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)
Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro[4.5]decane ring system with two oxygen atoms forming a dioxaspiro ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene, followed by partial de-ethoxycarbonylation . Another method involves the conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite to ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate using sodium malonate in toluene, followed by refluxing in DMSO .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be produced on a larger scale using the synthetic routes mentioned above, with appropriate optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in biological systems, potentially modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to exert its effects through binding to specific proteins and altering their function .
類似化合物との比較
Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
These compounds share similar spirocyclic structures but differ in their functional groups and substituents, which can affect their chemical properties and biological activities.
特性
分子式 |
C11H16O5 |
|---|---|
分子量 |
228.24 g/mol |
IUPAC名 |
ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C11H16O5/c1-2-15-9(12)8-7-11(16-10(8)13)3-5-14-6-4-11/h8H,2-7H2,1H3 |
InChIキー |
JUMLSUADUKSEFZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC2(CCOCC2)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11876822.png)










![Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876902.png)
![Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11876907.png)

